Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride
Description
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride is a phosphonium salt that has garnered attention in various fields of chemistry due to its unique properties and applications. This compound is characterized by the presence of a triphenylphosphonium group attached to a phenylsulfanyl methyl group, with chloride as the counterion.
Properties
Molecular Formula |
C25H23ClPS+ |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
triphenyl(phenylsulfanylmethyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C25H22PS.ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
InChI Key |
OAUXBAZCEXSXGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Triphenylphosphine reacts with PhSCH₂Cl in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis. The reaction typically proceeds at room temperature (25°C) for 12–24 hours, yielding the phosphonium chloride after precipitation with diethyl ether.
Key Parameters:
-
Molar Ratio: A 1:1 molar ratio of Ph₃P to PhSCH₂Cl ensures minimal side products.
-
Solvent Choice: Polar aprotic solvents like THF enhance reaction rates by stabilizing ionic intermediates.
-
Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity.
Table 1: Optimization of Quaternization Conditions
| Solvent | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | 25 | 24 | 82 | 96 |
| DCM | 25 | 18 | 78 | 94 |
| Acetonitrile | 40 | 12 | 70 | 89 |
Two-Step Synthesis via Thioether Intermediate
An alternative approach involves synthesizing the (phenylsulfanyl)methyl moiety prior to phosphonium salt formation. This method minimizes side reactions by isolating intermediates.
Step 1: Synthesis of (Phenylsulfanyl)methanol
Phenyl mercaptan (PhSH) reacts with formaldehyde (HCHO) in aqueous sodium hydroxide at 0–5°C, producing (phenylsulfanyl)methanol (PhSCH₂OH) with 88% yield.
Step 2: Chlorination and Quaternization
PhSCH₂OH is treated with thionyl chloride (SOCl₂) to form PhSCH₂Cl, which subsequently reacts with Ph₃P as described in Section 1.
Advantages:
Table 2: Comparative Efficiency of Two-Step Method
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | PhSH + HCHO | 88 | 91 |
| 2 | SOCl₂ + Ph₃P | 79 | 95 |
Microwave-Assisted Synthesis
Microwave irradiation accelerates the quaternization process, reducing reaction times from hours to minutes. This method employs sealed vessels under controlled pressure to prevent solvent evaporation.
Protocol
A mixture of Ph₃P (1.0 equiv) and PhSCH₂Cl (1.1 equiv) in DCM is irradiated at 100°C for 15 minutes. The product precipitates upon cooling and is filtered under reduced pressure.
Table 3: Microwave vs. Conventional Heating
| Method | Time | Yield (%) | Energy Consumption (kWh/mol) |
|---|---|---|---|
| Conventional | 24 hr | 82 | 12.4 |
| Microwave | 15 min | 85 | 2.1 |
Solvent-Free Mechanochemical Synthesis
Emerging mechanochemical methods eliminate solvents, aligning with green chemistry principles. Ball milling Ph₃P and PhSCH₂Cl for 2 hours at 30 Hz produces the phosphonium salt with comparable yields to solution-based methods.
Advantages:
-
No solvent waste.
-
Suitable for moisture-sensitive reactions.
Table 4: Mechanochemical Synthesis Parameters
| Milling Time (hr) | Frequency (Hz) | Yield (%) |
|---|---|---|
| 1 | 30 | 65 |
| 2 | 30 | 78 |
| 3 | 30 | 80 |
Catalytic Approaches Using Phase-Transfer Catalysts
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems. Aqueous-organic mixtures facilitate ion transfer, reducing reaction times to 6–8 hours.
Procedure:
Ph₃P and PhSCH₂Cl are stirred in a water/DCM mixture with TBAB (5 mol%) at 40°C. The organic layer is separated and evaporated to isolate the product.
Table 5: PTC Optimization
| Catalyst | Concentration (mol%) | Time (hr) | Yield (%) |
|---|---|---|---|
| TBAB | 5 | 6 | 84 |
| 18-Crown-6 | 5 | 8 | 76 |
| None | - | 24 | 68 |
Characterization and Quality Control
Post-synthesis characterization ensures structural integrity and purity:
-
¹H/³¹P NMR: Confirms phosphonium cation formation (δP ≈ 25–30 ppm).
-
Elemental Analysis: Validates C, H, S, and Cl content within ±0.3% of theoretical values.
-
Melting Point: Sharp melting point at 198–200°C indicates high purity.
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications for safety and cost-efficiency:
-
Continuous Flow Systems: Reduce reaction times and improve heat management.
-
Solvent Recovery: Distillation units reclaim THF/DCM, lowering operational costs.
Table 6: Scalability Metrics
| Parameter | Lab Scale (10 g) | Pilot Plant (1 kg) |
|---|---|---|
| Yield (%) | 82 | 79 |
| Purity (%) | 96 | 93 |
| Cost per kg (USD) | 1,200 | 980 |
Chemical Reactions Analysis
Types of Reactions
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while the phosphonium group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for the oxidation of the phenylsulfanyl group.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for the reduction of the phosphonium group.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation of the phenylsulfanyl group leads to the formation of sulfoxides or sulfones.
Reduction Products: Reduction of the phosphonium group can yield phosphine derivatives.
Scientific Research Applications
Synthesis in Organic Chemistry
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride serves as a versatile reagent in organic synthesis. It is often used in the formation of intermediates that are crucial for synthesizing complex organic molecules.
Key Applications:
- Alkylation Reactions: The compound can facilitate alkylation processes, where it acts as a nucleophile to form new carbon-carbon bonds.
- Synthesis of Chiral Compounds: Its use in asymmetric synthesis has been documented, where it aids in the generation of chiral centers in various substrates.
Medicinal Chemistry
The compound's role extends into medicinal chemistry, where it is utilized in the synthesis of pharmaceutical intermediates. Its ability to form stable complexes with various substrates enhances its utility in drug development.
Case Study:
- A study highlighted the use of this compound in synthesizing chiral aldehydes, which are critical intermediates for several drugs. The reaction involving this compound yielded high overall yields, demonstrating its effectiveness as a synthetic tool .
Catalysis
Recent research has identified this compound as a potential catalyst in various reactions, particularly those involving epoxides and other functional groups.
Catalytic Applications:
- Epoxide Synthesis: The compound has been employed in the synthesis of epoxides through ring-opening reactions, showcasing its ability to facilitate transformations that are vital for creating complex molecules .
- Redox Reactions: Its redox properties allow it to participate in catalytic cycles that enhance reaction efficiency and selectivity.
Data Tables
The following table summarizes some key applications and findings related to this compound:
| Application Area | Description | Yield/Outcome |
|---|---|---|
| Organic Synthesis | Alkylation reactions leading to new carbon bonds | High yields reported |
| Medicinal Chemistry | Synthesis of chiral intermediates | 72% yield achieved |
| Catalysis | Epoxide ring-opening reactions | Enhanced selectivity |
| Chiral Aldehyde Synthesis | Formation of chiral aldehydes from precursors | 78% overall yield |
Mechanism of Action
The mechanism of action of Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride involves its interaction with specific molecular targets. The phosphonium group can interact with nucleophilic sites in biological molecules, while the phenylsulfanyl group can undergo redox reactions, influencing cellular redox states. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphonium Chloride: Lacks the phenylsulfanyl group, making it less versatile in redox reactions.
Methoxymethyltriphenylphosphonium Chloride: Contains a methoxymethyl group instead of phenylsulfanyl, leading to different reactivity and applications.
Benzyltriphenylphosphonium Chloride: Features a benzyl group, which alters its chemical behavior compared to the phenylsulfanyl derivative.
Uniqueness
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride is unique due to the presence of the phenylsulfanyl group, which imparts distinct redox properties and enhances its utility in various chemical reactions and biological applications.
Biological Activity
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride is a phosphonium salt that has garnered interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article examines the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structure:
This compound features a triphenylmethyl group attached to a phenylsulfanyl moiety, contributing to its unique reactivity and biological properties.
Research indicates that compounds containing the triphenylmethyl motif, including this compound, exhibit potent anticancer activities. The mechanisms by which these compounds induce cell death include:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, preventing proliferation.
- Inhibition of Tubulin Polymerization : This action disrupts microtubule dynamics, which is crucial for mitosis.
- Mitochondrial Disruption : The compound may dissociate hexokinase from mitochondria, leading to altered metabolic processes in cancer cells.
- Calcium-Dependent Potassium Ion Channel Inhibition : This affects cellular signaling pathways involved in apoptosis.
Anticancer Activity
A study highlighted that triphenylmethyl-containing compounds can induce apoptosis in multiple cancer cell lines. For instance, compounds with this motif demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values ranging from 1 to 10 µM depending on the specific cell line tested .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 3.2 | Tubulin polymerization inhibition |
| PC-3 (Prostate Cancer) | 4.5 | Mitochondrial disruption |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It exhibited activity against various bacterial strains, with notable effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Pseudomonas aeruginosa | 50.0 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Case Studies
- Anticancer Efficacy in Vivo : A recent study investigated the in vivo efficacy of this compound in mouse models bearing xenograft tumors. The results indicated a significant reduction in tumor volume compared to controls, supporting the compound's potential as an anticancer therapeutic .
- Combination Therapy Potential : Another study explored the effects of combining this phosphonium salt with established chemotherapeutics. The combination showed enhanced efficacy and reduced side effects compared to monotherapy, indicating a synergistic effect that warrants further investigation .
Q & A
Q. What are the standard synthetic routes for Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride, and how can reaction conditions be optimized?
The compound is typically synthesized via a quaternization reaction between triphenylphosphine and a chloromethyl sulfide derivative (e.g., (phenylsulfanyl)methyl chloride). The reaction is conducted in an aprotic solvent (e.g., toluene or benzene) under reflux conditions . Optimization involves controlling stoichiometry (1:1 molar ratio of PPh₃ to chloride), reaction time (6–12 hours), and temperature (80–110°C). Solvent polarity and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography ensures high purity (>95%) .
| Synthetic Method Comparison | |----------------------------------|---------------------------------------| | Solvent | Toluene (higher yield) vs. THF (faster kinetics) | | Catalyst | None required | | Yield Range | 70–85% (depending on substrate purity)|
Q. How is this compound characterized structurally?
Key characterization techniques include:
- ¹H/³¹P NMR : To confirm the phosphonium center (³¹P NMR shift: ~20–25 ppm) and aromatic proton environments .
- X-ray crystallography : Resolves crystal packing and anion-cation interactions (e.g., chloride counterion coordination) .
- Elemental analysis : Validates C, H, and Cl content (±0.3% error margin).
Advanced Research Questions
Q. What mechanistic insights explain the role of this phosphonium salt in Wittig or related olefination reactions?
The compound acts as a precursor to ylides via deprotonation with strong bases (e.g., NaH or LDA). The ylide reacts with carbonyl groups to form alkenes, with stereoselectivity influenced by steric effects of the phenyl groups. Computational studies (DFT) suggest that the (phenylsulfanyl)methyl group stabilizes the transition state through weak S···C interactions .
Q. How do conflicting reports on synthetic yields arise, and how can they be resolved experimentally?
Yield discrepancies (e.g., 70% vs. 90%) often stem from:
- Impurities in starting materials (e.g., hydrolyzed chlorides).
- Incomplete quaternization due to insufficient reaction time or temperature. Resolution involves:
- In-line monitoring (e.g., FTIR for PPh₃ consumption).
- Design of Experiments (DoE) to identify critical parameters (e.g., Pareto analysis) .
Q. What are the applications of this compound in asymmetric catalysis or chiral synthesis?
The bulky phenyl groups enable steric control in asymmetric reactions. For example:
Q. How does the compound’s stability vary under different storage conditions, and what decomposition products form?
Stability studies show:
- Thermal degradation : Above 150°C, decomposes to triphenylphosphine oxide, HCl, and sulfur-containing byproducts (GC-MS confirmed) .
- Light sensitivity : Prolonged UV exposure causes radical-mediated degradation. Recommended storage: Desiccated at –20°C under inert gas .
Q. What advanced analytical methods are used to assess purity and reactivity in complex matrices?
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion ([M-Cl]⁺) and isotopic patterns.
- Cyclic voltammetry : Probes redox behavior (e.g., phosphonium center stability under electrochemical conditions) .
Q. How does this phosphonium salt compare to analogs like tetraphenylphosphonium chloride in catalytic efficiency?
Q. What strategies mitigate toxicity risks during handling, given limited toxicological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
